molecular formula C16H19N3O3 B2527804 6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021024-98-5

6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2527804
CAS RN: 1021024-98-5
M. Wt: 301.346
InChI Key: KVHDFPALCOOWEF-UHFFFAOYSA-N
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Description

6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

Research on compounds structurally related to "6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" often involves detailed structural analysis and synthesis. For example, studies have focused on the asymmetric unit and molecular configuration of tetrahydropyrimidine-dione molecules, highlighting the nearly planar nature of pyrimidine rings and the perpendicular orientation of benzene rings to these pyrimidine rings. Such structural details are crucial for understanding molecular interactions and designing further derivatives with specific properties (El‐Brollosy et al., 2012).

Pharmacological Applications

Derivatives of pyrido[1,2-a]pyrimidine, closely related to the compound , have been explored for their potential pharmacological activities. New series of these derivatives, synthesized to include Schiff bases of certain amino acids, demonstrated variable antibacterial activities and showed promise as antibacterial and antitumor agents, indicating the therapeutic potential of these compounds (Alwan et al., 2014).

Material Science Applications

In the realm of materials science, novel alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione structures have been synthesized for use as electron transport layers in polymer solar cells. These materials, owing to their high conductivity and electron mobility, facilitate electron extraction and reduce exciton recombination, enhancing the power conversion efficiency of the devices (Hu et al., 2015).

Organic Chemistry and Catalysis

The synthesis and structural exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives demonstrate the versatility of these compounds in organic synthesis. Through spectral techniques and computational exploration, these studies provide insights into electronic structures and reactive sites, which are beneficial for designing catalysts and other functional materials (Ashraf et al., 2019).

Antimicrobial Activity

Interactions of substituted 4-acylpyrrolin-2-ones with primary amines have been explored, leading to compounds with antimicrobial activities. These findings highlight the potential of pyrrolin-2-one derivatives in developing new antimicrobial agents, showcasing the broad applicability of these compounds in medicinal chemistry (Gein et al., 2009).

properties

IUPAC Name

6-(2-methoxyethyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-3-5-11(6-4-10)14-13-12(17-16(21)18-14)9-19(15(13)20)7-8-22-2/h3-6,14H,7-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHDFPALCOOWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCOC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.